molecular formula C21H17BrN2O7 B4734312 (2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Cat. No. B4734312
M. Wt: 489.3 g/mol
InChI Key: LKQDVXRDDIDMQU-OQLLNIDSSA-N
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Description

(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C21H17BrN2O7 and its molecular weight is 489.3 g/mol. The purity is usually 95%.
The exact mass of the compound (2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid is 488.02191 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetic Shield Hysteresis Prediction

HMS595P10 exhibits interesting behavior within Mumetal magnetic shields when subjected to ultra-low frequency magnetic perturbations. Researchers have developed a simple model to describe and predict hysteresis behavior in these shields, particularly when the perturbations have amplitudes below 60 μT .

Phytoremediation Enhancement

Phytoremediation, a sustainable environmental technology for heavy metal (HM) removal, benefits from genetic approaches. Researchers explore engineered transgenic methods to enhance the phytoremediation capacity of hyper-accumulator plants exposed to HMs. Overexpressing specific genes can reduce stress and improve the efficiency of phytoremediation .

Prefabricated Building Design Using BIM Technology

Building Information Model (BIM) technology finds widespread use in architectural design. When applied to prefabricated building design, BIM offers advantages such as time savings during design and construction, cost reduction, and improved architecture design processes. Key aspects include collaborative design, visual design, component standardized design, and green building design .

Sustainability Analysis of Buildings

BIM can be integrated with building sustainability assessment (BSA) methods to evaluate the sustainability of structures. Researchers explore five types of BSA, leveraging BIM to assess factors like energy efficiency, material usage, and environmental impact .

BIM/Lean/IPD Framework for Construction Projects

Combining BIM, Lean principles, and Integrated Project Delivery (IPD) frameworks enhances construction projects. The simultaneous use of these approaches improves collaboration, reduces waste, and streamlines processes. Case studies in the USA and Canada demonstrate the benefits of this integrated approach .

properties

IUPAC Name

2-[2-bromo-4-[(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O7/c1-2-30-14-6-4-13(5-7-14)24-20(28)15(19(27)23-21(24)29)9-12-3-8-17(16(22)10-12)31-11-18(25)26/h3-10H,2,11H2,1H3,(H,25,26)(H,23,27,29)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDVXRDDIDMQU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-bromo-4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
(2-bromo-4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.